1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes the formation of the pyrazole ring followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrazole ring. Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid include other pyrazole derivatives like 5-amino-3-methyl-1-phenylpyrazole and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) . These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1-methyl-5-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)carbamoyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-9-12(10-6-4-3-5-7-10)14(20-19-9)18-15(22)13-11(16(23)24)8-17-21(13)2/h3-8H,1-2H3,(H,23,24)(H2,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPYDHFUYDQYMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC(=O)C2=C(C=NN2C)C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.